molecular formula C20H24N6 B6460622 4-({4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2548997-93-7

4-({4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile

Número de catálogo: B6460622
Número CAS: 2548997-93-7
Peso molecular: 348.4 g/mol
Clave InChI: CPMKRIUFGIDWBQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a benzonitrile core connected via a methylene group to a piperazine ring, which is further substituted with a pyrimidine moiety bearing a pyrrolidine group. The benzonitrile group may enhance solubility or binding affinity compared to simpler aromatic systems .

Propiedades

IUPAC Name

4-[[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6/c21-15-17-3-5-18(6-4-17)16-24-11-13-26(14-12-24)20-22-8-7-19(23-20)25-9-1-2-10-25/h3-8H,1-2,9-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMKRIUFGIDWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)CC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile typically involves multi-step organic synthesis. The process begins with the preparation of the individual components, such as pyrrolidine, pyrimidine, and piperazine derivatives. These components are then linked together through a series of condensation and substitution reactions.

  • Step 1: Synthesis of Pyrrolidin-1-yl Pyrimidine

    • React pyrimidine-2-amine with pyrrolidine in the presence of a suitable base (e.g., sodium hydride) to form pyrrolidin-1-yl pyrimidine.
  • Step 2: Synthesis of Piperazin-1-yl Methyl Benzonitrile

    • React 4-chloromethylbenzonitrile with piperazine in the presence of a base (e.g., potassium carbonate) to form piperazin-1-yl methyl benzonitrile.
  • Step 3: Coupling Reaction

    • Couple the pyrrolidin-1-yl pyrimidine with piperazin-1-yl methyl benzonitrile using a coupling agent (e.g., N,N’-dicyclohexylcarbodiimide) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Análisis De Reacciones Químicas

Structural Features and Reactivity

The molecular formula of 4-({4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile is not explicitly provided in the available literature, but its molecular weight is approximately 320.43 g/mol. The presence of the nitrile group, piperazine ring, and pyrimidine moiety makes it reactive towards nucleophilic addition, alkylation, acylation, and substitution reactions.

Key Functional Groups

  • Benzonitrile Moiety : Participates in nucleophilic addition reactions, which are common for nitriles.

  • Piperazine Ring : Can undergo alkylation and acylation reactions.

  • Pyrimidine Moiety : May participate in substitution reactions.

Nucleophilic Addition Reactions

The benzonitrile group can react with nucleophiles to form imines or amides. For example, reaction with ammonia (NH3) can produce an amide derivative.

Alkylation and Acylation Reactions

The piperazine ring can be alkylated or acylated to modify its properties. These reactions typically involve the use of alkyl halides or acyl chlorides.

Substitution Reactions

The pyrimidine ring can undergo substitution reactions, which may involve the replacement of existing substituents with new ones.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey FeaturesNotable Activities
4-({4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrileNot specifiedContains a pyrimidine and piperazine ringPotential biological activities, including enzyme inhibition
2-methyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidineNot specifiedPyrazine ring instead of pyrimidineAnticancer activity
4-(Pyrrolidin-1-ylmethyl)benzonitrileC12H14N2Lacks piperazine and pyrimidine ringsAntimicrobial properties

Aplicaciones Científicas De Investigación

Table 1: Structural Components

ComponentDescription
Piperazine A six-membered ring known for its pharmacological properties.
Pyrimidine A heterocyclic compound that can participate in hydrogen bonding.
Benzonitrile A nitrile group that enhances lipophilicity and bioavailability.

Pharmacological Studies

Research has indicated that compounds similar to 4-({4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile exhibit significant activity against various targets:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : A related compound has been studied for its role as a DPP-IV inhibitor, which is crucial in managing type 2 diabetes. The metabolism and pharmacokinetics of such compounds have been documented, showing rapid absorption and renal clearance in preclinical studies .
  • Antitumor Activity : Compounds containing similar structural motifs have demonstrated anti-proliferative effects against cancer cell lines, suggesting potential applications in oncology .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins, providing insights into its mechanism of action. These studies often focus on the interaction between the pyrimidine moiety and cytochrome P450 enzymes, which are essential for drug metabolism .

Case Study 1: DPP-IV Inhibitor Development

A study investigated the pharmacokinetics of a DPP-IV inhibitor closely related to our compound. The findings revealed that the compound was rapidly absorbed with significant bioavailability across species (rats, dogs, humans), supporting its potential as an oral therapeutic agent for diabetes management .

Case Study 2: Anticancer Research

Another research effort focused on synthesizing analogs of the compound to evaluate their anticancer properties against MCF7 breast cancer cells. The results indicated that certain modifications to the piperazine and pyrimidine rings enhanced cytotoxicity, highlighting the importance of structural optimization in drug design .

Mecanismo De Acción

The mechanism of action of 4-({4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Pyrimidine-Piperazine Derivatives with Varying Substituents

CP-93,393
  • Structure : Contains a pyrimidine-piperazine core fused with a pyrido[1,2-a]pyrazine ring and a succinimide group .
  • Key Differences : Lacks the benzonitrile group and pyrrolidine substituent.
  • Metabolism : Undergoes extensive metabolism via pyrimidine ring cleavage (8–15% of dose) and aromatic hydroxylation, leading to glucuronide/sulfate conjugates .
  • Pharmacokinetics : Low oral bioavailability in humans (Cmax: 10.92 ng/mL in poor metabolizers) due to rapid metabolism .
2j and 2m (MAO-A Inhibitors)
  • Structure : Piperazine linked to pyrimidine with carbodithioate and substituted phenyl/bzh groups .
  • Activity : Selective MAO-A inhibition (IC50: ~23–24 µM) .
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
  • Structure : Simplified pyrimidine with piperidine and methyl groups .
  • Key Differences : Absence of piperazine and benzonitrile limits structural complexity and target engagement diversity.

Compounds with Benzonitrile and Piperazine Motifs

4-{4-[(4'-Chlorobiphenyl-2-yl)methyl]piperazin-1-yl}-N-[(6-chloro-1,1-dioxido-2H-1,2,4-benzothiadiazin-7-yl)sulfonyl]benzamide
  • Structure : Shares a benzonitrile-piperazine scaffold but includes sulfonamide and biphenyl groups .
  • Key Differences : Bulkier substituents may hinder blood-brain barrier (BBB) penetration compared to the target compound.
4-[4-(Pyrimidin-2-yl)piperazin-1-yl]benzene-1-carboximidamide
  • Structure : Benzonitrile replaced with carboximidamide, altering electronic properties .
  • Implications : Carboximidamide’s basicity may enhance interactions with acidic enzyme pockets.

Metabolic Stability and Pathways

  • Target Compound : Predicted to undergo hepatic metabolism via CYP450 enzymes. The pyrrolidine group may slow oxidative degradation compared to CP-93,393’s pyrimidine ring cleavage .
  • CP-93,393 : Rapid clearance in monkeys and humans (80% excretion within 48 hours) due to succinimide hydrolysis and pyrimidine ring cleavage .

Structural and Crystallographic Insights

  • Crystal Packing : Piperazine-pyrimidine units in related compounds (e.g., 4-(pyrimidin-2-yl)piperazin-1-ium salts) exhibit chair conformations and van der Waals-dominated packing, suggesting solid-state stability .
  • Target Compound : Likely adopts similar conformations, with the benzonitrile group influencing crystal lattice interactions .

Actividad Biológica

The compound 4-({4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antiviral and antidiabetic applications. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine and piperazine rings, followed by the introduction of the benzonitrile moiety. A notable method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with various heteroaromatic C-nucleophiles under acidic conditions to yield pyrimidine derivatives that can be further modified to obtain the target compound .

Antiviral Properties

Recent studies have highlighted the antiviral potential of related compounds, particularly against Hepatitis C Virus (HCV). For instance, derivatives such as L0909 have shown significant efficacy as HCV inhibitors, with an EC50 value of 0.022 μM and a selectivity index greater than 600, indicating a strong therapeutic window. These compounds inhibit HCV replication by targeting the entry stage of the virus . The promising results suggest that similar structural analogs of This compound may exhibit comparable antiviral activities.

Antidiabetic Activity

Another area of interest is the antidiabetic potential of piperazine derivatives. The compound PF-00734200 , which shares structural similarities with our target compound, has been studied for its role as a dipeptidyl peptidase IV (DPP-IV) inhibitor. In pharmacokinetic studies, it was shown to be rapidly absorbed and primarily eliminated through renal clearance in animal models and humans . Such findings suggest that This compound could also possess beneficial effects in managing type 2 diabetes.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds in this class. The presence of the pyrrolidine and piperazine moieties appears to enhance binding affinity to biological targets, as evidenced by molecular docking studies that demonstrate favorable interactions at specific active sites . Modifications at various positions on the aromatic rings can significantly impact potency and selectivity.

Case Studies and Research Findings

  • Antiviral Screening : A study involving a library of benzonitrile derivatives identified several compounds with potent HCV inhibitory activity. The structure of these compounds often included piperazine or pyrimidine units similar to those found in This compound , reinforcing the importance of these functional groups in antiviral efficacy .
  • Pharmacokinetics : Research on PF-00734200 indicated rapid absorption and significant metabolism through hydroxylation pathways involving cytochrome P450 enzymes. This information is essential for predicting the metabolic fate of similar compounds .
  • Anthelmintic Activity : Another interesting angle is the exploration of anthelmintic properties using model organisms like Caenorhabditis elegans. Compounds structurally related to our target were screened for their ability to kill nematodes, providing insights into broader biological activities beyond viral inhibition .

Q & A

Basic Question: What are the recommended synthetic routes for 4-({4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile, and how can purity be optimized?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A representative method involves:

Reaction Setup : Reacting a pyrimidine-piperazine intermediate with pyrrolidine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours .

Purification : Use column chromatography (e.g., silica gel with chloroform:methanol = 3:1 v/v) to isolate the product. Recrystallization from diethyl ether or ethanol improves purity (>95%) .

Yield Optimization : Control stoichiometry (1:1.2 molar ratio of piperazine to pyrrolidine derivatives) and monitor reaction progress via TLC or HPLC.

Table 1 : Key Synthetic Parameters

ParameterValue/TechniqueReference
Reaction Time12–24 hours
SolventDMF/acetonitrile
Purification MethodColumn chromatography
Typical Yield80–85%

Basic Question: How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:
Structural confirmation requires:

X-ray Crystallography : Determines bond lengths, angles, and torsion angles. For example, the N3–C5–C6–N4 torsion angle is 54.89° in analogous pyrimidine-piperazine derivatives, indicating steric constraints .

NMR Spectroscopy : 1^1H NMR resolves methylene protons in the piperazine ring (δ 2.5–3.5 ppm) and aromatic protons in the benzonitrile group (δ 7.4–8.1 ppm).

Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 390.23 (calculated for C21_{21}H26_{26}N6_{6}) .

Table 2 : Key Crystallographic Data (from Analogous Structures)

ParameterValueReference
Bond Length (C–N)1.335–1.345 Å
Torsion Angle (N3–C5–C6–N4)54.89° ± 0.18°
Crystal SystemMonoclinic, space group P21_1/c

Advanced Question: How do conformational changes in the piperazine and pyrrolidine rings influence bioactivity?

Methodological Answer:

Chair Conformation Analysis : Piperazine and pyrrolidine rings adopt chair conformations to minimize steric hindrance. In X-ray studies, deviations (>5° in torsion angles) correlate with reduced receptor-binding affinity due to disrupted van der Waals interactions .

Dynamic NMR : Variable-temperature 1^1H NMR reveals ring-flipping kinetics. For example, energy barriers >60 kJ/mol indicate restricted rotation, stabilizing bioactive conformers .

Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase receptors). Optimal binding requires the benzonitrile group to align with hydrophobic pockets .

Advanced Question: What strategies resolve contradictions in reported solubility or stability data for this compound?

Methodological Answer:
Discrepancies often arise from:

Solvent Polarity : Solubility in DMSO (50–100 mg/mL) vs. water (<0.1 mg/mL) varies due to the compound’s logP (~3.2) .

pH-Dependent Stability : Under acidic conditions (pH < 3), the pyrrolidine ring may protonate, increasing aqueous solubility but reducing shelf life. Use buffered solutions (pH 6–7) for long-term storage .

Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies decomposition points (>200°C) to guide storage conditions .

Table 3 : Physicochemical Properties (Predicted/Experimental)

PropertyValueReference
logP3.2 ± 0.3
Aqueous Solubility<0.1 mg/mL (25°C)
Melting Point185–190°C

Advanced Question: How can Design of Experiments (DoE) optimize reaction conditions for analogs of this compound?

Methodological Answer:

Factor Screening : Use Plackett-Burman designs to test variables (temperature, solvent, catalyst). For example, temperature has a Pareto-optimal effect on yield (p < 0.05) .

Response Surface Methodology (RSM) : Central Composite Design (CCD) models non-linear relationships. A 3-factor CCD (time, temperature, molar ratio) can maximize yield to >90% .

Statistical Validation : Confirm model adequacy via ANOVA (R2^2 > 0.9) and residual plots.

Advanced Question: What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to assess binding stability. RMSD < 2 Å over 100 ns indicates stable docking .

QSAR Modeling : Use descriptors (e.g., polar surface area, H-bond donors) to predict IC50_{50} values against kinases. A QSAR model with R2^2 = 0.85 can prioritize analogs .

Free Energy Calculations : MM-PBSA/GBSA estimates binding free energies. ΔG < −30 kJ/mol suggests high affinity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.